3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide
Overview
Description
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyethoxy group and an isobutyrylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethoxyethoxy Group: This can be achieved through an etherification reaction, where an ethoxyethanol is reacted with the benzamide under acidic or basic conditions.
Attachment of the Isobutyrylamino Group: This step involves the acylation of the benzamide with isobutyryl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-isobutyrylamino-3-(4-methoxy-phenyl)-propionic acid
- 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
Uniqueness
3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-12-13-27-19-7-5-6-16(14-19)21(25)23-18-10-8-17(9-11-18)22-20(24)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIWZBBVOLFWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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